N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide

PDE4 inhibition cAMP hydrolysis Inflammatory disease

This synthetic pyridine carboxamide is a patent-disclosed PDE4 inhibitor with a unique 2-fluoropyridine core and a conformationally constrained 4-cyclopentyloxyphenyl group. These structural features are critical for selective engagement of the PDE4 catalytic Q2 pocket, driving a specific subtype bias distinct from simpler N-phenyl analogs. Substitution with chloro or methoxy analogs results in a loss of the claimed activity profile. Procuring the exact 2-fluoro cyclopentyloxy derivative is essential for reproducible target engagement and metabolic stability studies in inflammatory disease models.

Molecular Formula C17H17FN2O2
Molecular Weight 300.333
CAS No. 1241314-76-0
Cat. No. B2596282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide
CAS1241314-76-0
Molecular FormulaC17H17FN2O2
Molecular Weight300.333
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)F
InChIInChI=1S/C17H17FN2O2/c18-16-11-12(9-10-19-16)17(21)20-13-5-7-15(8-6-13)22-14-3-1-2-4-14/h5-11,14H,1-4H2,(H,20,21)
InChIKeyLFPIQRAQIWZHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide (CAS 1241314-76-0): A Structurally Differentiated PDE4 Inhibitor Scaffold for Inflammation Research


N-(4-Cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide is a synthetic small molecule belonging to the pyridine carboxamide class, characterized by a 2-fluoropyridine core and a 4-cyclopentyloxyphenyl substituent . It was disclosed in patent families targeting phosphodiesterase 4 (PDE4) and tumor necrosis factor (TNF) inhibition, indicating its intended therapeutic relevance in inflammatory and autoimmune diseases [1]. The compound's structural features—specifically the electron-withdrawing 2-fluoro group and the conformationally constrained cyclopentyloxy moiety—differentiate it from simpler N-phenyl pyridine carboxamide analogs in terms of target engagement and physicochemical properties.

Why Generic Substitution Fails for N-(4-Cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide: Critical Structure-Activity Relationship (SAR) Parameters in PDE4 Inhibitor Selection


Within the pyridine-4-carboxamide class, seemingly conservative substitutions profoundly alter PDE4 subtype selectivity, cellular potency, and pharmacokinetic profiles [1]. The cyclopentyloxy group is not interchangeable with methoxy or ethoxy analogs; its larger conformational envelope and lipophilicity govern occupancy within the PDE4 catalytic site’s Q2 pocket, while the 2-fluoro substituent on the pyridine ring modulates the electron density of the carboxamide, affecting both hydrogen-bonding with the invariant glutamine and metabolic vulnerability [2]. Generic substitution—even to the 2-chloro or unsubstituted pyridine analogs—risks losing the specific activity profile claimed in the original intellectual property, rendering experimental reproducibility and procurement precision impossible without the exact compound.

Quantitative Differentiation Evidence for N-(4-Cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide


PDE4 Inhibitory Potency: Comparison with the 2-Chloro Analog Using Patent-Disclosed Functional Data

In patent functional assays measuring inhibition of cAMP hydrolysis by PDE4, the 2-fluoro substituted compound (target) exhibited an IC50 of 80 nM against guinea pig macrophage PDE4 [1]. The corresponding 2-chloro analog (2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide) showed an IC50 of 210 nM under the same assay conditions [1]. The 2.6-fold improvement in potency is attributed to the enhanced hydrogen-bond acceptor capability of the fluorine atom relative to chlorine, which optimizes the interaction with the catalytic water network.

PDE4 inhibition cAMP hydrolysis Inflammatory disease

Lipophilic Ligand Efficiency (LLE) Differentiation Driven by Cyclopentyloxy Group

Calculated physicochemical parameters reveal that N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide has a clogP of 3.8 and a LipE (lipophilic ligand efficiency) of 3.3 based on its PDE4 IC50 [1]. In contrast, the 4-methoxyphenyl analog (clogP 2.9, LipE 2.1) and the 4-ethoxyphenyl analog (clogP 3.2, LipE 2.5) demonstrate substantially lower lipophilic efficiency [1]. The cyclopentyloxy group achieves a superior balance between hydrophobic-driven affinity and overall polarity, a critical parameter for minimizing promiscuous off-target binding in cellular screening cascades [2].

Lipophilic efficiency Drug-likeness Medicinal chemistry optimization

Kinase Selectivity Profile: Inferred Preferential Inhibition of PDE4D Over PDE4B Relative to Rolipram

Although direct selectivity data for the target compound are not publicly available, analogous fluorinated pyridine carboxamides from the same development series exhibit an 8- to 15-fold selectivity for PDE4D over PDE4B, whereas the classical PDE4 inhibitor rolipram shows only 2- to 3-fold selectivity [1]. Given the conserved geometry of the cyclopentyloxy group within the PDE4D catalytic cleft, it is inferred that N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide likely maintains this subtype preference, potentially reducing the emetic side effects associated with PDE4B inhibition [2].

PDE4 subtype selectivity PDE4D CNS safety margin

Optimal Research and Industrial Use Cases for N-(4-Cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide


Mechanistic Dissection of PDE4D-Dependent cAMP Signaling in Inflammatory Cells

The compound's projected PDE4D preference makes it suitable for ex vivo studies in macrophages or T-cells where selective inhibition of PDE4D is required to uncouple anti-inflammatory effects from nausea-associated PDE4B inhibition. Procurement of the exact 2-fluoro cyclopentyloxy derivative ensures the intended subtype bias inferred from series SAR [1].

Structure-Activity Relationship (SAR) Benchmarking for Pyridine Carboxamide PDE4 Inhibitor Programs

As a patent-disclosed comparator with defined PDE4 IC50 and distinct structural features (2-fluoropyridine, cyclopentyloxy), this compound serves as a reference standard in medicinal chemistry campaigns aimed at optimizing lipophilic efficiency and metabolic stability of pyridine carboxamide leads [2].

in Vivo Pharmacodynamic Studies Requiring Improved Tolerability Profiles

Investigators seeking a PDE4 inhibitor with a potentially wider therapeutic window than rolipram (emetic at efficacious doses) may use this compound in rodent models of airway inflammation or rheumatoid arthritis, where the cyclopentyloxy substitution is expected to confer a superior LLE and subtype selectivity profile as outlined above [1].

Quote Request

Request a Quote for N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.